4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile is a complex organic molecule characterized by its unique structure, which includes a purine base linked to a benzonitrile group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. The key steps involve cyclization and functionalization to introduce the necessary substituents.
Attachment of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the purine base with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 2,4-dichlorobenzyl-substituted purine.
Ether Linkage Formation: The final step involves the reaction of the substituted purine with 4-hydroxybenzonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions of purine derivatives with biological macromolecules. It may also serve as a probe for investigating cellular processes involving purine metabolism.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related pathways. Its structural features make it a candidate for the development of antiviral or anticancer agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile involves its interaction with specific molecular targets. The purine base can interact with enzymes involved in purine metabolism, potentially inhibiting their activity. The benzonitrile group may also interact with cellular receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: A simpler compound with similar functional groups but lacking the purine base.
7-(2,4-Dichlorobenzyl)-1,3-dimethylxanthine: A compound with a similar purine base but different substituents.
Properties
Molecular Formula |
C21H15Cl2N5O3 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
4-[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxybenzonitrile |
InChI |
InChI=1S/C21H15Cl2N5O3/c1-26-18-17(19(29)27(2)21(26)30)28(11-13-5-6-14(22)9-16(13)23)20(25-18)31-15-7-3-12(10-24)4-8-15/h3-9H,11H2,1-2H3 |
InChI Key |
DVWUBKYEHPHBQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C#N)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.